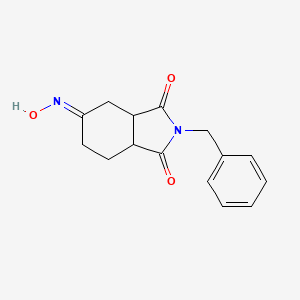

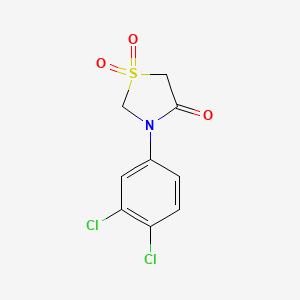

![molecular formula C10H12N2O2 B2525439 5-[(吡啶-2-氧基)甲基]吡咯烷-2-酮 CAS No. 2175979-33-4](/img/structure/B2525439.png)

5-[(吡啶-2-氧基)甲基]吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is a heterocyclic compound that features both pyridine and pyrrolidinone moieties. This type of structure is of interest due to its potential applications in pharmaceuticals and materials science. The pyridine ring is a common structural motif in many drugs, and the pyrrolidinone ring is known for its bioactivity. The combination of these two rings through an oxy-methyl linkage could lead to interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related pyrrolidinone derivatives can be achieved through various methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, followed by hydrazinolysis . Another method involves the condensation of 1,3-diones and 2-(aminomethyl)pyridine to produce 3,5-disubstituted-2-pyridylpyrroles . These methods highlight the versatility of pyrrolidinone and pyridine derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was determined by single-crystal X-ray diffraction . Similarly, the molecular structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was elucidated using X-ray diffraction and spectroscopic methods .

Chemical Reactions Analysis

The reactivity of pyrrolidinone derivatives with various reagents has been explored. For instance, the reaction of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides followed by reduction has been studied, showing different outcomes depending on the reaction conditions . Additionally, the reaction of 7-hydroxy derivatives of pyrrolopyridinones with nucleophiles has been used to synthesize various substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, and their antimicrobial activity was evaluated, showing promising results against certain bacterial strains . The importance of intramolecular hydrogen bonding in the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species has also been highlighted . The synthesis and structure of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine, a related compound, have been reported, with the structure showing hydrogen-bonding sequences that influence the packing of the molecule .

科学研究应用

不对称合成和催化

吡咯烷-2-酮衍生物的研究促进了不对称合成技术的进步。例如,5-甲基-4-(吡咯烷-1-基)-5H-呋喃-2-酮与醛和酰氯的反应性,然后还原,已被探索用于合成对映体富集的化合物。这一过程强调了手性吡咯烷衍生物在合成化合物中实现高对映体过量的潜力,这对于药物开发和化学合成至关重要(Bruyère et al., 2003)。

生物偶联技术

吡咯烷-2-酮也被认为是有前途的生物偶联支架。5-亚甲基吡咯酮 (5MP) 作为高度硫醇特异性和可无痕去除的生物偶联工具的发展说明了它们在生物医学研究中的潜力。由伯胺一步制备的 5MP 与马来酰亚胺相比,显示出更好的稳定性和半胱氨酸特异性。它们快速且干净的迈克尔加成反应能力,不会产生立体中心,这使得它们对于共轭货物受控释放和暂时性硫醇保护非常有价值(Zhang et al., 2017)。

吡啶的催化甲基化

在催化领域,已经探索了吡啶甲基化的新的方法,利用了吡啶衍生物的结构特征。一种通过临时脱芳构化过程在吡啶的芳环上引入甲基的催化技术已经开发出来。该方法使用甲醇和甲醛作为试剂,突出了芳香族和非芳香族化合物之间的界面,以实现吡啶的 C-3/5 甲基化。这一过程强调了吡啶衍生物在有机合成中的多功能性及其在药物发现中的关键作用(Grozavu et al., 2020)。

用于药物化学的衍生物合成

研究还深入到具有各种取代基的吡咯烷-2-酮衍生物的合成,旨在探索它们的化学性质和潜在的生物活性。通过在吡咯烷-2-酮的核心中引入不同的取代基来合成新的药物分子已被研究,反映了该化合物在开发具有增强生物活性的新活性化合物中的重要性(Rubtsova et al., 2020)。

作用机制

Target of Action

Pyrrolidin-2-one derivatives are often used in medicinal chemistry due to their wide range of biological activities .

Mode of Action

Without specific studies on “5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one”, it’s difficult to determine its exact mode of action. Many pyrrolidin-2-one derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrrolidin-2-one derivatives are often involved in a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrrolidin-2-one derivatives can have a wide range of effects depending on their specific structures and targets .

属性

IUPAC Name |

5-(pyridin-2-yloxymethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-9-5-4-8(12-9)7-14-10-3-1-2-6-11-10/h1-3,6,8H,4-5,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLJTFQHCRRSLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1COC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

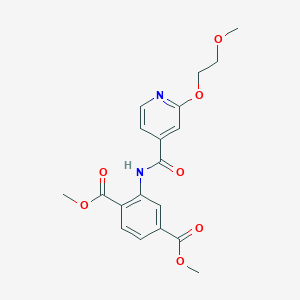

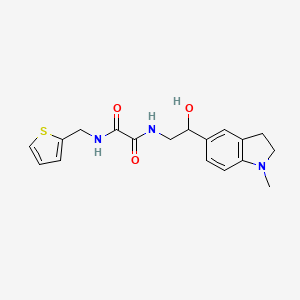

![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)

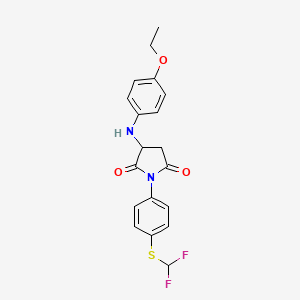

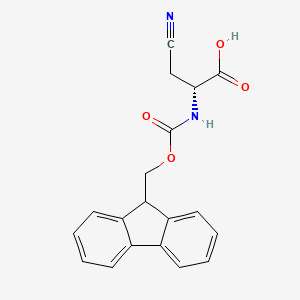

![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)

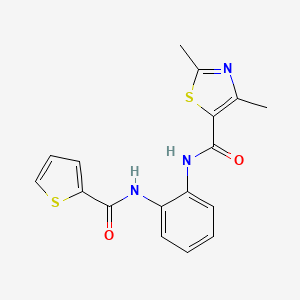

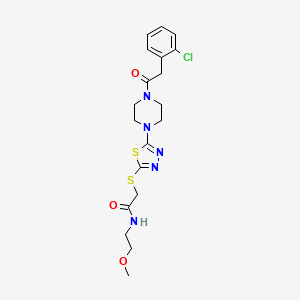

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2525376.png)